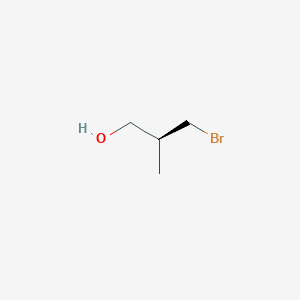

(S)-(+)-3-Bromo-2-methyl-1-propanol

Description

Significance of Chirality in Synthetic Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in synthetic design. ontosight.ailibretexts.org Many biologically active molecules, particularly pharmaceuticals, are chiral, and often only one of the two enantiomers (mirror-image isomers) exhibits the desired therapeutic effect, while the other may be inactive or even harmful. youtube.comhilarispublisher.com This makes the ability to synthesize single enantiomers of chiral compounds critically important. nih.gov The use of chiral catalysts and building blocks allows chemists to control the three-dimensional arrangement of atoms in a molecule, a field known as stereoselective synthesis. hilarispublisher.commasterorganicchemistry.com The demand for enantiomerically pure compounds has driven the development of innovative synthetic methodologies.

The Role of (S)-(+)-3-Bromo-2-methyl-1-propanol as a Chiral Synthon

This compound serves as a valuable chiral synthon in organic synthesis. chemicalbook.com Its structure incorporates a primary alcohol and a primary alkyl bromide, with a stereocenter at the C2 position. This specific arrangement of functional groups and its defined stereochemistry make it a useful starting material for the synthesis of a variety of more complex chiral molecules. For instance, it has been utilized in the synthesis of precursors for pharmaceuticals and in the construction of homochiral porous molecular networks. chemicalbook.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 98244-48-5 nih.govsigmaaldrich.com |

| Molecular Formula | C₄H₉BrO nih.govsigmaaldrich.com |

| Molecular Weight | 153.02 g/mol nih.govsigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.commendelchemicals.com |

| Density | 1.461 g/mL at 25 °C sigmaaldrich.comechemi.com |

| Refractive Index | n20/D 1.483 sigmaaldrich.comechemi.com |

| Optical Activity | [α]25/D +7.3°, c = 2 in chloroform (B151607) sigmaaldrich.com |

Stereochemical Context and Enantiomeric Relationships

The stereochemistry of a molecule dictates its interaction with other chiral entities, such as biological receptors or chiral reagents. Understanding the stereochemical relationships between isomers is crucial for predicting reaction outcomes.

This compound has one chiral center at the second carbon atom. Its enantiomer is (R)-(-)-3-Bromo-2-methyl-1-propanol. scbt.comnih.gov Enantiomers have identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their reactivity with other chiral compounds. libretexts.org

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. libretexts.org This occurs when a molecule has two or more stereocenters. For example, in 3-bromo-2-butanol, which has two chiral centers, there are four possible stereoisomers (RR, SS, RS, SR). The RR and SS isomers are enantiomers, as are the RS and SR isomers. However, the relationship between the RR and RS isomers (or any other non-mirror image pair) is diastereomeric. libretexts.org Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. youtube.comlibretexts.org

A comparison of the properties of the enantiomers of 3-Bromo-2-methyl-1-propanol is provided below:

| Property | This compound | (R)-(-)-3-Bromo-2-methyl-1-propanol |

| CAS Number | 98244-48-5 nih.govscbt.com | 93381-28-3 scbt.comsigmaaldrich.com |

| Optical Activity | [α]25/D +7.3°, c = 2 in chloroform sigmaaldrich.com | [α]25/D −6.6°, c = 2 in chloroform sigmaaldrich.com |

| Density | 1.461 g/mL at 25 °C sigmaaldrich.comechemi.com | 1.461 g/mL at 20 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.483 sigmaaldrich.comechemi.com | n20/D 1.484 sigmaaldrich.com |

The stereochemistry of this compound influences its reactivity in stereoselective reactions. In such reactions, one stereoisomer is formed or consumed preferentially over others. masterorganicchemistry.com For example, in nucleophilic substitution reactions (S_N2), the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the chiral center. masterorganicchemistry.com

When chiral molecules like this compound undergo reactions that create a new stereocenter, the existing chiral center can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another. This is known as diastereoselective synthesis. nih.gov The ability to predict and control these stereoselective outcomes is a fundamental aspect of modern organic synthesis.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-bromo-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBOHRIGZMLNNS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450756 | |

| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98244-48-5 | |

| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis and Preparation Strategies for S + 3 Bromo 2 Methyl 1 Propanol

Enantioselective Synthetic Routes

Enantioselective synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer. This is often achieved through the use of chiral auxiliaries, asymmetric catalysts, or biocatalysts, each offering distinct advantages in controlling the stereochemical outcome of a reaction.

Chiral auxiliary-mediated synthesis is a well-established strategy for achieving high levels of stereocontrol. In this approach, an achiral substrate is temporarily attached to a chiral molecule, known as a chiral auxiliary. wikipedia.orgsigmaaldrich.com This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. du.ac.inyork.ac.uk

For the synthesis of (S)-(+)-3-Bromo-2-methyl-1-propanol, a plausible strategy involves the use of a chiral auxiliary to direct the stereoselective addition to a prochiral precursor. For instance, an α,β-unsaturated ester derived from a chiral alcohol, such as an Evans oxazolidinone auxiliary, could be employed. researchgate.net The general steps would be:

Attachment of Auxiliary: The prochiral substrate, methacrylic acid, is first coupled with a chiral auxiliary, for example, a chiral oxazolidinone like (4R,5S)-4-methyl-5-phenyloxazolidinone, to form an N-acyloxazolidinone.

Stereoselective Transformation: The resulting chiral imide can then undergo a conjugate addition reaction. To achieve the desired 3-bromo-2-methyl structure, a two-step process involving hydrobromination of the double bond followed by reduction of the carbonyl group would be necessary. Alternatively, a stereoselective reduction of the double bond followed by a stereoselective bromination could be envisioned. The bulky chiral auxiliary effectively shields one face of the molecule, forcing the incoming reagents to attack from the less hindered face, thus establishing the desired stereocenter. researchgate.net

Cleavage of Auxiliary: Following the stereoselective transformation, the chiral auxiliary is cleaved from the product, often through hydrolysis or reductive cleavage, to yield the enantiomerically enriched this compound. The auxiliary can typically be recovered and reused. wikipedia.org

The effectiveness of this approach lies in the high diastereoselectivity often achieved, which translates to high enantiomeric excess in the final product after removal of the auxiliary.

Asymmetric catalysis represents a highly efficient method for generating chiral molecules, as only a small amount of a chiral catalyst is required to produce a large quantity of enantiomerically enriched product. uwindsor.ca For the synthesis of this compound, the key step would be the enantioselective bromination of an achiral precursor, 2-methyl-2-propen-1-ol. nist.govsigmaaldrich.com

Catalytic asymmetric bromination of allylic alcohols can be challenging due to the rapid and often non-selective nature of the background reaction with bromine. wisc.edu However, strategies have been developed that involve the use of a chiral catalyst to control the formation of the bromonium ion intermediate and the subsequent nucleophilic attack. rsc.orgdntb.gov.ua A chiral Lewis acid or a chiral ligand complexed to a metal can coordinate to the allylic alcohol and the brominating agent, creating a chiral environment that directs the reaction pathway. wisc.edu

Achieving high stereocontrol in asymmetric catalysis is highly dependent on the optimization of reaction conditions. researchgate.net Several factors can significantly influence the enantioselectivity and yield of the desired product.

Catalyst: The choice of the chiral catalyst is paramount. For bromination reactions, chiral Schiff base ligands or tartaric acid-derived diols have shown promise in promoting enantioselectivity. wisc.edursc.org

Brominating Agent: The source of bromine can affect the reaction's selectivity. While elemental bromine is highly reactive, other reagents like N-bromosuccinimide (NBS) or dibromomalonates can offer better control. wisc.edunih.gov

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the catalytic complex and the transition state, thereby affecting enantioselectivity. nih.gov

Temperature: Reactions are often conducted at low temperatures to enhance selectivity by increasing the energy difference between the diastereomeric transition states.

Concentration: The concentration of reactants and catalyst can impact reaction rates and potentially the formation of side products.

An example of optimized conditions for a related asymmetric bromination is presented in the table below.

| Parameter | Optimized Condition | Result |

| Catalyst | Chiral Diol (10 mol%) | High Enantioselectivity |

| Bromine Source | Dibromomalonate | Controlled Bromonium Formation |

| Lewis Acid | Ti(IV) species | Activation of Bromine Source |

| Solvent | Toluene | Good Yield and Selectivity |

| Temperature | -78 °C | Enhanced Enantiomeric Excess |

This table represents a hypothetical optimization based on findings for similar asymmetric dibromination reactions. wisc.edu

Racemization, the process by which an enantiomerically pure substance is converted into a racemic mixture, can undermine the effectiveness of an asymmetric synthesis. wikipedia.org In the context of stereoselective bromination, racemization can occur if the intermediate bromonium ion is not stereochemically stable or if the subsequent nucleophilic attack is not well-controlled.

Key strategies to minimize racemization include:

Stabilizing the Chiral Intermediate: The chiral catalyst can form a stable complex with the substrate and the brominating agent, preventing the free rotation or inversion of the bromonium ion intermediate. nih.gov

Controlling Nucleophilic Attack: The reaction must be regioselective, as attack at the alternative carbon of the bromonium ion would lead to the enantiomeric product. wisc.edu The directing effect of the allylic hydroxyl group and the steric environment created by the catalyst are crucial for controlling the site of nucleophilic attack by the bromide ion.

Reaction Conditions: Performing the reaction at low temperatures can slow down potential racemization pathways. wikipedia.org

By carefully controlling these factors, the formation of a single enantiomer can be highly favored, leading to a product with high enantiomeric excess.

Biocatalysis has emerged as a powerful tool in asymmetric synthesis due to the high selectivity and mild reaction conditions offered by enzymes. For the preparation of this compound, enzyme-catalyzed kinetic resolution is a particularly effective strategy.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. wikipedia.org This allows for the separation of the two enantiomers. Lipases are commonly used enzymes for the resolution of racemic alcohols due to their broad substrate specificity and high enantioselectivity. mdpi.comresearchgate.net

The kinetic resolution of racemic 3-bromo-2-methyl-1-propanol can be achieved through enantioselective acylation. In this process, a lipase (B570770), such as Candida antarctica lipase B (often immobilized as Novozym® 435), is used to catalyze the acylation of the alcohol with an acyl donor, like vinyl acetate (B1210297). units.itnih.gov The enzyme will selectively acylate one enantiomer at a much higher rate than the other.

For instance, if the lipase preferentially acylates the (R)-enantiomer, the reaction mixture will become enriched in the acylated (R)-ester and the unreacted this compound. The reaction is typically stopped at around 50% conversion to achieve a high enantiomeric excess for both the product and the remaining starting material. The unreacted (S)-alcohol can then be separated from the (R)-ester by standard chromatographic techniques.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an excellent resolution.

The table below summarizes typical parameters and outcomes for a lipase-catalyzed kinetic resolution of a similar halohydrin.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B | Vinyl Acetate | Hexane | ~50 | >99% | >200 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | tert-Butyl methyl ether | ~42 | >99% | High |

This data is illustrative, based on results from kinetic resolutions of similar racemic alcohols and halohydrins. units.itnih.gov

This biocatalytic approach offers a green and efficient alternative to classical chemical methods for obtaining enantiomerically pure this compound.

Biocatalytic Resolution and Transformation

Methodological Advancements in Synthesis

Recent advancements in the synthesis of this compound have concentrated on improving the efficiency of laboratory preparations and leveraging novel energy sources to accelerate key chemical transformations.

Development of Efficient Laboratory-Scale Preparations

An efficient and reliable laboratory-scale synthesis of this compound typically starts from a readily available chiral precursor. A common strategy involves the selective monobromination of (S)-2-methyl-1,3-propanediol. This approach leverages the pre-existing stereocenter of the diol, which can be sourced through chemoenzymatic methods such as the lipase-catalyzed desymmetrization of the prochiral 2-methyl-1,3-propanediol. researchgate.net

The selective bromination of one of the primary hydroxyl groups in the presence of the other can be achieved using standard halogenating agents. A well-established method for converting primary alcohols to bromides is the use of hydrogen bromide (HBr), often generated in situ or bubbled through the reaction mixture. guidechem.com To prevent side reactions such as double bromination, one hydroxyl group can be temporarily protected before bromination, followed by a deprotection step. guidechem.com

A typical procedure involves dissolving the chiral diol in a suitable solvent and treating it with a brominating agent like triphenylphosphine and carbon tetrabromide or HBr in acetic acid. guidechem.comresearchgate.net Careful control of stoichiometry and reaction conditions allows for the preferential reaction at one of the hydroxyl groups, yielding the target molecule. The final product is then purified using standard laboratory techniques such as distillation or column chromatography. rsc.org

Table 2: Comparison of Laboratory Synthesis Steps

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Starting Material | (S)-2-methyl-1,3-propanediol | Provides the necessary carbon skeleton and stereochemistry. researchgate.net |

| Bromination | HBr in acetic acid; or CBr4/PPh3 | Selectively replaces a primary hydroxyl group with a bromine atom. guidechem.comresearchgate.net |

| Workup/Purification | Extraction, washing, and distillation/chromatography | Isolation of the pure this compound product. rsc.org |

Microwave-Assisted Synthesis Techniques for Halogenation Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving product yields. organic-chemistry.orgkuleuven.be This technology utilizes microwave irradiation to generate heat efficiently and uniformly throughout the reaction mixture, leading to significant rate enhancements. organic-chemistry.orgyoutube.com

For halogenation reactions, microwave assistance can be particularly effective. One relevant application is in the ring-opening of epoxides with hydrohalic acids to form halohydrins. byjus.comjsynthchem.com The synthesis of this compound could be achieved via the microwave-assisted ring-opening of a chiral precursor like (S)-2-methyl-2-(oxiran-2-yl)propane with HBr. The high-energy microwave irradiation can accelerate the nucleophilic attack of the bromide ion on the epoxide ring, leading to a rapid and efficient formation of the desired bromohydrin. researchgate.netresearchgate.net

Alternatively, direct bromination of alcohols using reagents such as N-bromosuccinimide (NBS) can be accelerated under microwave conditions. researchgate.netnih.gov The use of microwave heating in conjunction with a suitable solvent can facilitate a rapid and selective halogenation, providing a green and efficient alternative to conventional heating methods. rsc.org The significant reduction in reaction time and potential for cleaner reactions make microwave-assisted synthesis an attractive modern approach for preparing halogenated compounds like this compound. mdpi.com

Table 3: Conventional vs. Microwave-Assisted Halogenation

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours | Minutes kuleuven.benih.gov |

| Heating Method | Oil bath, heating mantle (surface heating) | Dielectric heating (uniform, bulk heating) organic-chemistry.org |

| Efficiency | Often lower yields, potential for side products | Often higher yields, cleaner reactions youtube.com |

| Energy Source | Conduction/Convection | Microwave Irradiation |

Mechanistic Investigations of S + 3 Bromo 2 Methyl 1 Propanol Reactivity

Oxidative Transformations of the Hydroxyl Moiety

The primary hydroxyl group (-CH₂OH) of (S)-(+)-3-Bromo-2-methyl-1-propanol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. smolecule.com These transformations are fundamental in organic synthesis, allowing for the conversion of the alcohol into different functional groups for further elaboration.

Common oxidizing agents can be employed for this purpose. For instance, mild oxidizing agents like Pyridinium chlorochromate (PCC) would typically oxidize the primary alcohol to the corresponding aldehyde, (S)-3-bromo-2-methylpropanal. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic solution, would lead to the more fully oxidized product, (S)-3-bromo-2-methylpropanoic acid. smolecule.com The choice of reagent is critical for achieving the desired product selectively.

| Starting Material | Oxidizing Agent | Product | Product Functional Group |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | (S)-3-bromo-2-methylpropanal | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) | (S)-3-bromo-2-methylpropanoic acid | Carboxylic Acid |

Reductive Conversions

Reductive transformations of this compound can target either the carbon-bromine bond or the hydroxyl group.

Reductive Dehalogenation: The carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ with a catalyst like Pd/C) or hydride reagents like lithium aluminium hydride (LiAlH₄), often in a radical-mediated process. This conversion would yield (S)-2-methyl-1-propanol.

Reduction of the Hydroxyl Group: The primary alcohol group itself is generally resistant to direct reduction. However, it can be converted into a good leaving group, such as a tosylate, and then displaced by a hydride ion (H⁻) from a source like LiAlH₄. libretexts.org This two-step sequence effectively reduces the alcohol to a methyl group, resulting in the formation of (S)-1-bromo-2-methylpropane.

| Target Bond/Group | Method | Product |

|---|---|---|

| Carbon-Bromine Bond | Catalytic Hydrogenation or Hydride Reagents | (S)-2-methyl-1-propanol |

| Hydroxyl Group | 1. Conversion to Tosylate 2. Reduction with LiAlH₄ | (S)-1-bromo-2-methylpropane |

Advanced Mechanistic Elucidation Studies

To unambiguously determine the reaction pathways of this compound, advanced mechanistic studies are employed. These techniques provide detailed insights into reaction rates, transition states, and the movement of atoms throughout a chemical transformation.

Kinetic Analysis and Reaction Pathway Determination (e.g., Eyring Plots)

Kinetic analysis is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound where neighboring group participation is suspected, the reaction rate would be significantly faster than that of a comparable compound lacking the participating bromine group (e.g., 2-methyl-1-pentanol undergoing a substitution reaction under similar conditions).

The rate law for a reaction proceeding via NGP is often first-order, depending only on the concentration of the substrate, as the rate-determining step is the intramolecular formation of the cyclic intermediate. chem-station.com By measuring the reaction rate at various temperatures, thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined.

This is often visualized using an Eyring plot , which graphs ln(k/T) versus 1/T, where k is the rate constant and T is the absolute temperature. The slope and intercept of this plot are related to ΔH‡ and ΔS‡, respectively. A large, negative entropy of activation is often indicative of a highly ordered transition state, which would be expected for the formation of a constrained cyclic intermediate like an epibromonium ion.

Isotopic Labelling for Mechanistic Probing (e.g., Deuterium Tracing)

Isotopic labeling is a definitive method for tracking the fate of specific atoms during a chemical reaction. wikipedia.orgcreative-proteomics.com By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, ¹H with ²H or D), its position in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org

For this compound, a deuterium tracing experiment could provide conclusive evidence for the epibromonium ion mechanism. For example, one could synthesize a version of the molecule labeled with deuterium at the carbon bearing the hydroxyl group (C1).

Hypothetical Experiment: (S)-(+)-3-Bromo-2-methyl-1,1-dideuterio-1-propanol is subjected to a reaction involving NGP, followed by nucleophilic attack.

Expected Outcome: If the reaction proceeds through the symmetrical epibromonium ion intermediate, the subsequent nucleophilic attack could occur at either C1 or C2. If the attack occurs at C2, the final product would retain the deuterium atoms at C1. However, if the nucleophile attacks C1, this would lead to a different product structure. By analyzing the position of the deuterium label in the final product(s), the exact pathway of the nucleophilic ring-opening can be mapped, confirming the existence and reactivity of the cyclic intermediate. acs.orgnih.govresearchgate.net

Computational Modeling of Reaction Mechanisms (e.g., DFT Studies of Transition States)

Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. These theoretical approaches allow for the in-silico examination of reaction pathways, including the characterization of transient species such as transition states. By calculating the energies and geometries of reactants, products, and transition states, researchers can gain a profound understanding of reaction kinetics and selectivity.

For many organic reactions, DFT studies have successfully predicted reaction outcomes and have been instrumental in refining mechanistic hypotheses. This is achieved by mapping the potential energy surface of a reaction, where transition states represent the energy maxima along the reaction coordinate. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

Despite the power of computational chemistry, a thorough review of the scientific literature reveals a notable absence of specific DFT studies focused on the reaction mechanisms and transition states of this compound. While computational analyses have been performed on structurally related halo-alcohols to investigate aspects like conformational preferences, detailed quantum chemical calculations on the reactivity of this specific compound, particularly concerning its transition states in various chemical transformations, are not publicly available in the reviewed literature.

The application of DFT to this compound could, in principle, provide valuable insights into its reactivity. For instance, in a nucleophilic substitution reaction, DFT calculations could model the transition state for the displacement of the bromide ion by a nucleophile, clarifying whether the mechanism is concerted (SN2) or stepwise. Such studies would involve optimizing the geometry of the transition state and calculating its vibrational frequencies to confirm it as a true first-order saddle point on the potential energy surface.

However, as of the latest available data, there are no published research findings or data tables detailing the computational modeling of transition states for reactions involving this compound. Therefore, a quantitative discussion based on DFT calculations, including tables of activation energies, transition state geometries, or imaginary frequencies, cannot be provided at this time. The scientific community has yet to direct its computational efforts toward this particular molecule's reaction dynamics.

Spectroscopic Characterization and Computational Studies of S + 3 Bromo 2 Methyl 1 Propanol

Advanced Analytical Techniques for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. numberanalytics.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. numberanalytics.comjiangnan.edu.cn For derivatives of similar bromo-alcohols, normal phase chiral columns have been successfully used with mobile phases like n-hexane and isopropanol. researchgate.net

The determination of enantiomeric excess is critical as the biological or chemical activity of a molecule can be highly dependent on its stereochemistry. nih.gov The ee of a mixture can be calculated from the peak areas of the two enantiomers in the chromatogram. Modern approaches in chiral HPLC, sometimes coupled with detectors like circular dichroism, allow for the determination of enantiomeric excess even without pure enantiomer standards. uma.esnih.govresearchgate.net The development of novel chiral stationary phases continues to improve the resolution and efficiency of these separations. jiangnan.edu.cnmdpi.com

Optical activity is the property of a chiral substance to rotate the plane of plane-polarized light. libretexts.org This rotation is measured using a polarimeter and is reported as the specific rotation [α], which is a characteristic physical property of a chiral compound under specific conditions (temperature, solvent, concentration, and wavelength of light). youtube.commasterorganicchemistry.com For (S)-(+)-3-Bromo-2-methyl-1-propanol, a specific rotation of [α]D²⁵ +7.3° (c = 2 in chloroform) has been reported. sigmaaldrich.com

The measured optical rotation of a sample can be used to determine its optical purity, which is often assumed to be equivalent to its enantiomeric excess. masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive (specific rotation of 0°). libretexts.org Therefore, by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. youtube.comlibretexts.org It is important to note that the specific rotation can be influenced by temperature and the solvent used. youtube.com

Spectroscopic Probes for Molecular Structure and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.govnih.gov

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group (CH₃), the methine proton (CH), the methylene (B1212753) protons adjacent to the bromine (CH₂Br), and the methylene protons of the primary alcohol (CH₂OH), as well as the hydroxyl proton (OH). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the complete assignment of the proton framework. researchgate.net

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. spectrabase.com For this compound, distinct peaks corresponding to the four carbon atoms (CH₃, CH, CH₂Br, and CH₂OH) would be observed at characteristic chemical shifts. chemicalbook.com

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH₃ | Doublet | ~16-20 ppm |

| CH | Multiplet | ~35-40 ppm |

| CH₂Br | Doublet of doublets | ~40-45 ppm |

| CH₂OH | Doublet of doublets | ~65-70 ppm |

| OH | Broad singlet | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infonih.gov

Stretching vibrations for C-H bonds in the alkyl portion of the molecule would appear in the 2850-3000 cm⁻¹ region. docbrown.info The C-O stretching vibration is typically observed in the 1000-1260 cm⁻¹ range. docbrown.info The presence of the bromine atom would give rise to a C-Br stretching absorption at lower wavenumbers, generally in the 500-600 cm⁻¹ region. docbrown.info The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is characteristic of the molecule as a whole. docbrown.infodocbrown.info

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 (broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| C-Br | Stretching | 500-600 |

Theoretical Chemistry Applications

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules. Theoretical studies on similar small alcohols, like propanol (B110389), have been conducted using methods such as Density Functional Theory (DFT) and ab initio calculations. researchgate.net These studies can predict molecular geometries, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.

For this compound, computational models can be used to:

Optimize the three-dimensional structure of the molecule.

Calculate the theoretical vibrational spectrum to aid in the assignment of experimental FTIR bands.

Predict ¹H and ¹³C NMR chemical shifts to support experimental assignments.

Investigate intermolecular interactions, such as hydrogen bonding, by modeling dimers or larger clusters of the molecule.

Implicit solvation models can also be employed to simulate the behavior of the molecule in solution, providing a more accurate comparison with experimental data obtained in solvents. escholarship.org While specific theoretical studies on this compound are not widely published, the methodologies are well-established and can be readily applied to this compound. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like this compound. These computational methods allow for the prediction of various molecular properties, including optimized geometry, vibrational frequencies, and the energies of different conformers.

In a comparative study of propanol and its halogen derivatives, DFT calculations were employed to investigate the competition between different types of intermolecular interactions. acs.org This includes classical hydrogen bonds (H-bonds), halogen-based hydrogen bonds, and halogen-halogen interactions. The calculations revealed that while the average strength of the primary hydrogen bonds remains similar across the derivatives, the dissociation enthalpy varies depending on the halogen atom. acs.org

DFT calculations can also provide insights into the charge distribution within the molecule, which is crucial for understanding its reactivity and interaction with other molecules. For instance, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge transfer and hyperconjugative interactions.

Table 1: Calculated Properties from DFT Studies This table illustrates the types of data that can be obtained from DFT calculations for a molecule like this compound, based on general findings for similar compounds.

| Calculated Property | Description | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Frequencies at which the molecule vibrates. | Corresponds to peaks in an infrared spectrum, aiding in spectral assignment. |

| Dipole Moment | A measure of the molecule's overall polarity. | Influences intermolecular forces and solubility. |

| Dissociation Enthalpy | The energy required to break a specific bond, such as a hydrogen bond. | Indicates the strength of intermolecular interactions. acs.org |

| NBO Charges | The calculated charge on each atom in the molecule. | Helps to understand the electronic distribution and reactive sites. |

Molecular Dynamics Simulations for Supramolecular Assemblies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are instrumental in understanding how individual molecules self-assemble into larger, ordered supramolecular structures.

These simulations have shown that in halogenated alcohols, the formation of supramolecular assemblies is influenced by a delicate balance of hydrogen bonds and halogen-based interactions. acs.org MD studies have indicated that variations in molecular ordering are directly connected to specific halogen-based hydrogen bonds and halogen-halogen interactions. acs.org The results from these simulations support the transient chain model for the molecular origin of structural processes in self-assembling alcohols, providing a dynamic picture of how these nanoassemblies form and evolve. acs.org

By simulating the system at different temperatures and concentrations, researchers can observe the dynamics of association and dissociation, the size and shape of the molecular clusters, and the long-range correlations between molecular dipoles. acs.org

Theoretical Studies of Fragmentation and Dissociation Pathways

Theoretical studies, often using quantum chemical calculations, are essential for mapping the potential energy surfaces and understanding the fragmentation and dissociation pathways of molecules following ionization. When a molecule like this compound is ionized, the resulting dication can be unstable and break apart into smaller charged fragments.

For similar alcohols, such as 2-propanol, studies have shown that dissociation can occur through various channels, with C-C bond cleavage often being a dominant pathway. aip.org Ab initio quantum chemical calculations can reveal the potential energy barriers for different bond cleavages, such as C-C versus C-O bond scission. aip.org In the case of 2-propanol dications, calculations have shown a high potential barrier for C-O bond dissociation, explaining why it is a less frequent event compared to the nearly barrierless dissociation of a C-C bond. aip.org

These theoretical models help interpret experimental data from techniques like mass spectrometry, providing a mechanistic understanding of why certain fragments are observed and others are not. They can predict whether a dissociation process is sequential (a series of bond breaks) or concerted (multiple bonds breaking simultaneously). aip.org

Advanced Spectroscopic Probes for Molecular Dynamics

Broadband Dielectric Spectroscopy (BDS)

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for probing the molecular dynamics of materials by measuring how they respond to an external electric field over a wide range of frequencies. researchgate.netindico.global For associated liquids like this compound, BDS can detect relaxation processes corresponding to different types of molecular motion.

In studies of halogenated propanols, BDS has been used to investigate the influence of halogen-driven interactions on the hydrogen bonding pattern and supramolecular structure. acs.org A key finding from BDS measurements is the presence of a Debye-like relaxation process that is slower than the main structural (α) relaxation. This slow process is attributed to the dynamics of the transient, chain-like supramolecular structures formed by hydrogen bonds. acs.org By analyzing the temperature dependence of the relaxation times obtained from BDS, researchers can gain insights into the thermodynamics and cooperativity of these self-assembly processes.

Table 2: Information Derived from BDS for Halogenated Alcohols

| BDS Parameter | Information Provided | Relevance to this compound |

| Dielectric Permittivity | The ability of the material to store electrical energy. | Reflects the orientational polarization of molecular dipoles. |

| Relaxation Time (τ) | The characteristic time for a specific molecular motion to occur. | Distinguishes between different dynamic processes, such as structural relaxation and the dynamics of supramolecular assemblies. acs.org |

| Dielectric Strength (Δε) | The contribution of a specific relaxation process to the static permittivity. | Provides information on the number and correlation of dipping species involved in the relaxation. |

Infrared/Vacuum Ultraviolet (IR/VUV) Nonresonant Photoionization Spectroscopy

Combining infrared (IR) spectroscopy with vacuum ultraviolet (VUV) photoionization provides a highly selective and sensitive method for studying molecular structure and fragmentation. While specific IR/VUV studies on this compound are not widely documented, the principles can be inferred from studies on related molecules.

The infrared spectrum of an alcohol is characterized by a prominent broad absorption band for the O-H stretching of hydrogen-bonded molecules, as well as C-H and C-O stretching vibrations. For a halogenated alcohol, a C-Br stretching vibration would also be present in the fingerprint region.

In a technique like IR/VUV nonresonant photoionization, molecules are first excited by an IR laser. If the IR frequency is resonant with a vibrational mode of the molecule, the internal energy of the molecule increases. A subsequent VUV photon can then ionize the vibrationally excited molecule. By scanning the IR frequency and monitoring the ion signal, a vibrational spectrum of the molecule can be obtained. This method is particularly useful for distinguishing between different isomers and conformers.

When coupled with mass spectrometry, this technique can also be used to study fragmentation pathways. By analyzing the fragment ions produced after photoionization, researchers can determine which bonds are most likely to break, providing experimental data to compare with the theoretical dissociation pathways discussed in section 4.3.3. For example, studies on the dissociative photoionization of alcohols have identified the cleavage of C-C and C-O bonds as key fragmentation channels. aip.org

Applications of S + 3 Bromo 2 Methyl 1 Propanol in Chemical Synthesis and Materials Science

Chiral Synthesis of Biologically Active Compounds

The enantiopure nature of (S)-(+)-3-bromo-2-methyl-1-propanol is crucial for the synthesis of stereochemically defined molecules that are often required for specific biological activity.

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients.chemicalbook.com

This chiral compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical agents and their metabolites. chemicalbook.com

This compound is a documented precursor in the total synthesis of several complex natural products, where the introduction of a specific chiral center is critical for the final structure and biological function. chemicalbook.comsigmaaldrich.com

Muscopyridine: This odoriferous alkaloid's synthesis can be achieved using this compound. sigmaaldrich.comresearchgate.net The synthesis involves creating a Grignard reagent from the chiral propanol (B110389), which is then used in a key coupling reaction. researchgate.netresearchgate.net

Polycavernoside A: This compound is another natural product whose synthesis can utilize this compound as a chiral starting material. chemicalbook.comsigmaaldrich.com

Allopumiliotoxin: The synthesis of (+)-allopumiliotoxin 323B', an alkaloid, has been reported to employ this compound. chemicalbook.comsigmaaldrich.comnih.gov

The study of drug metabolism is essential in pharmaceutical development. This compound has been used to synthesize drug metabolites, which helps in understanding their pharmacological and toxicological profiles. chemicalbook.com

Mexiletine Metabolites: It is a precursor for synthesizing the phase II metabolite of mexiletine, (R)-mexiletine N-carbonyloxy-β-D-glucuronide. chemicalbook.comsigmaaldrich.com Mexiletine itself is an anti-arrhythmia drug. nih.gov

Synthesis of Chiral Ligands and Catalysts.amerigoscientific.com

Chiral ligands are instrumental in asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. numberanalytics.comsigmaaldrich.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. numberanalytics.com The development of new chiral ligands with diverse electronic and steric properties is an ongoing area of research. scilit.com While the direct use of this compound to create specific, named chiral ligands is not extensively detailed in the provided results, its bifunctional nature with a defined stereocenter makes it a suitable candidate for incorporation into chiral ligand frameworks. The development of such ligands is crucial for advancing asymmetric transformations. sigmaaldrich.comrsc.org

Development of Enzyme Inhibitors and Probes for Enzyme-Catalyzed Reactions.chemicalbook.com

This compound is used as a reagent in the preparation of pyrazolopyrimidinamine derivatives which exhibit inhibitory activity against tyrosine and phosphoinositide kinases. chemicalbook.com The development of small molecule inhibitors and probes is critical for studying enzyme function and for therapeutic applications. stanford.edu

Construction of Advanced Materials

Beyond its role in synthesizing discrete molecules, this compound can also be employed in the construction of larger, ordered structures. It has been used in the building of homochiral porous molecular networks. chemicalbook.com The ability to create such materials with defined chirality can lead to applications in areas like enantioselective separations and catalysis.

Fabrication of Homochiral Porous Molecular Networks

The use of an enantiomerically pure starting material like this compound is essential for the synthesis of homochiral networks, meaning the entire structure possesses a single, uniform chirality. This is a key feature for applications in enantioselective separations, asymmetric catalysis, and nonlinear optics. frontiersin.orgnih.gov The synthesis of such materials typically involves the self-assembly of molecular components into a stable, porous architecture. rsc.orgresearchgate.netnih.gov The specific role of this compound in these networks would be to introduce a chiral center, thereby directing the formation of a non-superimposable, mirror-image structure.

While the potential for this application is noted by chemical suppliers, detailed research findings on the specific methodologies and characterization of homochiral porous molecular networks fabricated using this compound are not extensively documented in publicly available literature.

Integration into Dendronized Fullerene Systems for Supramolecular Chemistry

The field of supramolecular chemistry involves the study of systems composed of multiple molecular components assembled through non-covalent interactions. Dendronized fullerenes are a class of macromolecules where dendritic wedges are attached to a fullerene core. These structures are of interest for their potential applications in drug delivery, light harvesting, and as advanced materials. mdpi.comnih.govnih.govcuhk.edu.hk

The incorporation of chiral units, such as those derived from this compound, into the dendritic structure could impart specific chiral recognition properties to the fullerene system. This could enable the selective binding of other chiral molecules, a desirable trait for applications in sensing and separation technologies. The synthesis of such complex molecules would involve multi-step organic reactions to attach the chiral dendrons to the fullerene sphere. mdpi.com

Utility as Cores for Nanowire-like Columnar Arrays

The self-assembly of molecules into one-dimensional nanostructures, such as nanowires and columnar arrays, is a burgeoning area of materials science. These structures can exhibit unique electronic and optical properties, making them promising for applications in nanoelectronics and photonics. The chirality of the constituent molecules can play a crucial role in directing the formation of helical or twisted nanowire structures. rsc.orgumd.edunih.gov

In this context, this compound could potentially serve as a chiral core or building block for the hierarchical self-assembly of larger molecules into nanowire-like arrays. The stereocenter of the molecule would influence the packing of the molecules, potentially leading to the formation of well-defined, ordered columnar structures with specific helical twists. rsc.org

As with the previously mentioned applications, while the concept is chemically plausible, detailed experimental studies demonstrating the use of this compound for the creation of nanowire-like columnar arrays are not found in the reviewed literature.

Investigation of Derivatives and Analogues Derived from S + 3 Bromo 2 Methyl 1 Propanol

Synthesis and Reactivity of Sterically Modified Analogues

The introduction of additional steric bulk in proximity to the reactive centers of (S)-(+)-3-bromo-2-methyl-1-propanol can significantly alter its reaction pathways and the stability of intermediates.

The synthesis of the sterically hindered analogue, 3-bromo-2,2-dimethyl-1-propanol (B1267051), provides a platform to explore challenging intramolecular reactions. Current time information in Bangalore, IN.sigmaaldrich.com This compound possesses a neopentyl-like framework, which is known to exhibit reduced reactivity in bimolecular substitution reactions due to steric hindrance. libretexts.org

Synthesis of 3-Bromo-2,2-dimethyl-1-propanol:

While specific high-yield laboratory preparations are not extensively detailed in readily available literature, this compound is commercially available. sigmaaldrich.com Its synthesis would conceptually involve the bromination of 2,2-dimethyl-1,3-propanediol, a reaction that would require careful control to achieve selective monobromination.

Plausible Route to Cyclopropane (B1198618) via a Carbene Intermediate:

The formation of a cyclopropane ring from 3-bromo-2,2-dimethyl-1-propanol would necessitate an intramolecular C-C bond formation. One hypothetical pathway involves the generation of a carbene intermediate. Carbenes are neutral, divalent carbon species that are highly reactive and can undergo insertion into C-H bonds or addition to double bonds to form cyclopropanes. libretexts.orglibretexts.orglibretexts.org

A plausible, albeit challenging, reaction sequence could be:

Oxidation of the primary alcohol: The primary alcohol of 3-bromo-2,2-dimethyl-1-propanol could be oxidized to the corresponding aldehyde.

Formation of a diazo compound: The aldehyde could then be converted to a diazo compound, for instance, through reaction with a suitable hydrazine (B178648) derivative followed by oxidation.

Carbene generation and intramolecular cyclization: Decomposition of the diazo compound, typically induced by heat, light, or a transition metal catalyst (like rhodium or copper complexes), would generate a carbene. libretexts.org This highly reactive intermediate could then, in principle, undergo an intramolecular C-H insertion reaction to form the corresponding cyclopropane, 1,1-dimethylcyclopropane.

However, the generation of carbenes from 1,1-dihalo-2,2-dimethylcyclopropanes has been shown to lead to allene-carbenes rather than intramolecular insertion products. rsc.org This suggests that the desired intramolecular cyclopropanation from a carbene derived from 3-bromo-2,2-dimethyl-1-propanol would face significant mechanistic hurdles and potential side reactions. The high degree of ring strain in the cyclopropane product, combined with the steric hindrance of the gem-dimethyl group, would likely make this an unfavorable process. libretexts.org

Comparative Studies with Halogenated Propanol (B110389) Derivatives

The nature of the halogen atom in 3-halo-1-propanol derivatives plays a crucial role in determining their reactivity, primarily due to differences in bond strength, bond polarity, and leaving group ability.

A comparative analysis of 3-chloro-1-propanol, 3-bromo-1-propanol, and 3-iodo-1-propanol (B1294970) highlights the significant impact of the halogen substituent on the molecule's properties and reactivity.

Bond Properties and Electronegativity:

The carbon-halogen (C-X) bond is central to the reactivity of these compounds in nucleophilic substitution and elimination reactions. The properties of this bond vary systematically down the halogen group.

| Property | 3-Chloro-1-propanol | 3-Bromo-1-propanol | 3-Iodo-1-propanol |

| Halogen | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Electronegativity of Halogen | 3.16 | 2.96 | 2.66 |

| C-X Bond Length (Å) | ~1.78 | ~1.94 | ~2.14 |

| C-X Bond Dissociation Energy (kJ/mol) | ~339 | ~285 | ~228 |

| Leaving Group Ability | Moderate | Good | Excellent |

| This table presents generalized data for alkyl halides. |

Electronic Effects:

The electronegativity of the halogen atom influences the polarity of the C-X bond. youtube.com Chlorine, being the most electronegative of the three, induces the largest partial positive charge on the adjacent carbon atom. youtube.com However, reactivity in nucleophilic substitution reactions is not solely dictated by the magnitude of this partial positive charge.

Reactivity:

The dominant factor determining the relative reactivity of these halo-alcohols in reactions where the C-X bond is broken is the bond dissociation energy. The C-I bond is the longest and weakest, making the iodide ion the best leaving group among the halides. youtube.com Consequently, the order of reactivity for 3-halo-1-propanols in nucleophilic substitution reactions is typically:

3-Iodo-1-propanol > 3-Bromo-1-propanol > 3-Chloro-1-propanol

Cyclization Reactions and Formation of Heterocyclic Derivatives (e.g., Oxetanes)

Intramolecular cyclization of 3-halo-1-propanols is a common and effective method for the synthesis of oxetanes, which are four-membered heterocyclic ethers. magtech.com.cnresearchgate.net This transformation, a type of Williamson ether synthesis, is highly dependent on the reaction conditions and the nature of the substrate.

The formation of an oxetane (B1205548) from a 3-halo-1-propanol proceeds via an intramolecular SN2 reaction. The alcohol is first deprotonated by a base to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the halogen and displacing the halide ion to form the cyclic ether.

For this compound, this reaction would lead to the formation of (S)-2-methyloxetane. The presence of the methyl group at the C2 position can influence the rate of cyclization. According to Thorpe-Ingold principles, gem-dialkyl substitution on a carbon chain can accelerate intramolecular cyclization reactions. While there is only a single methyl group in this case, it can still influence the preferred conformation for ring closure.

The synthesis of oxetanes can also be achieved through other methods, such as the Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene and a carbonyl compound. magtech.com.cn However, for halo-alcohols, the intramolecular Williamson ether synthesis is a more direct and commonly employed route. The efficiency of this cyclization is, as discussed previously, highly dependent on the leaving group ability of the halogen, with bromo and iodo derivatives generally providing better yields than their chloro counterparts.

Recent advances in biocatalysis have also explored the use of engineered halohydrin dehalogenases for the stereoselective synthesis of chiral oxetanes from γ-haloalcohols. nih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

Q & A

Basic Questions

Q. What are the established methods for synthesizing (S)-(+)-3-Bromo-2-methyl-1-propanol with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via chiral pool strategies or asymmetric catalysis. For example, aldol reactions using chiral aldehydes (e.g., as referenced in pheromone synthesis ) or enantioselective reduction of ketone precursors. Oxidation of 3-bromo-2-methylpropanal with chiral catalysts or enzymes can also yield the (S)-enantiomer. Purity is confirmed via chiral HPLC or optical rotation comparisons with literature values (e.g., optical rotation data from NIST ).

Q. What spectroscopic techniques are most effective for confirming the configuration and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases.

- NMR with chiral solvating agents : Distinguishes diastereomers via shift reagents (e.g., Eu(hfc)₃).

- Polarimetry : Compares specific rotation to literature values (e.g., [α]₂₀ᴰ = +X° as reported ).

- Mass spectrometry (MS) : Validates molecular weight (MW = 153.01766 ).

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer : It serves as a chiral building block for:

- Pheromone synthesis : Methyl-branched pheromones in arthropods (e.g., supellapyrone derivatives ).

- β-Lactam intermediates : Radical cyclization with AIBN and tributyltin hydride yields bicyclic β-lactams (>99% stereoselectivity ).

- Nucleophilic substitutions : Bromine acts as a leaving group for SN2 reactions, forming ethers or amines.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereoselectivity when using this compound in radical cyclization reactions?

- Methodological Answer : Contradictions may arise from reaction conditions (e.g., initiator concentration, solvent polarity). To address this:

- Optimize radical initiators : Compare AIBN vs. thermal initiation in toluene .

- Monitor stereoselectivity : Use time-resolved NMR or chiral GC to track intermediates.

- Computational modeling : DFT calculations predict transition states and steric effects from the methyl group .

Q. What role does the bromine substituent play in the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Leaving group ability : Bromide facilitates SN2 mechanisms but may compete with elimination (E2) under basic conditions.

- Steric effects : The 2-methyl group hinders backside attack, favoring retention of configuration in SN1-like pathways.

- Applications : Used in synthesizing ethers (e.g., 2-OPr derivatives ) or amines via displacement with NaN₃/NH₃.

Q. How can computational chemistry aid in predicting the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Transition state modeling : DFT or MD simulations assess steric and electronic effects influencing enantioselectivity.

- Solvent effects : COSMO-RS calculations predict solvation impacts on reaction pathways.

- Catalyst design : Machine learning identifies optimal ligands for asymmetric catalysis (e.g., chiral phosphines ).

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under varying storage conditions?

- Methodological Answer :

- Controlled stability studies : Store samples under inert atmospheres (N₂/Ar) at -20°C and monitor degradation via GC-MS over time.

- Hazard analysis : Refer to safety data (e.g., skin/eye irritation risks ) and use N95 masks/gloves during handling.

- Cross-validate literature : Compare storage recommendations from academic sources (e.g., Harvard University ) vs. commercial databases (avoiding benchchem.com ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.